The synthesis of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a multi-step process. One reported method begins with Tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material and proceeds through three distinct steps to yield the final product []. The overall yield of this synthetic route is 49.9% [].
Although the exact molecular structure hasn't been extensively discussed in the provided literature, the compound is confirmed by MS and 1H NMR spectrum analysis []. This suggests a typical structure for a boronic ester, with the tert-butyl carboxylate group attached to the pyrazole ring and the boronic ester moiety (containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group) at the 3-position.
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions []. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides. This reaction is widely used in organic synthesis to create complex molecules, especially in the pharmaceutical industry.
The primary application of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is as a crucial building block in the synthesis of more complex molecules []. Its utility stems from its role in Suzuki-Miyaura cross-coupling reactions, which are widely employed in pharmaceutical research to create novel drug candidates. One specific example is its use as an intermediate in synthesizing the anticancer drug crizotinib [].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5